2-(5-Chloro-2-isobutoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17ClO2 |
|---|---|
Molecular Weight |
228.71 g/mol |
IUPAC Name |
2-[5-chloro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17ClO2/c1-9(2)8-15-12-4-3-11(13)7-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI Key |
OGJPXHVBQQOTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)CCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Process Chemistry of 2-(5-Chloro-2-isobutoxyphenyl)ethanol
This technical guide details the process chemistry and synthesis pathway for 2-(5-Chloro-2-isobutoxyphenyl)ethanol (CAS 1443309-38-3). This molecule serves as a specialized arylethanol building block, structurally related to intermediates used in the synthesis of psychotropic agents (e.g., piperazine-quinolone derivatives) and agrochemicals.
The guide prioritizes a scalable, robust Homologation-Reduction Strategy , favored in industrial settings for its reliability and cost-effectiveness compared to shorter but more expensive catalytic routes.
Part 1: Strategic Analysis & Retrosynthesis
Structural Deconstruction
The target molecule is a 2,5-disubstituted phenylethanol . From a process chemistry perspective, the synthesis must address two critical features:
-
Regiocontrol of the Ether Linkage: The bulky isobutoxy group at the ortho position relative to the ethanol chain.
-
Construction of the Hydroxyethyl Chain: Extending the carbon skeleton by one carbon atom from readily available precursors (benzaldehydes).
Retrosynthetic Logic
We reject direct Friedel-Crafts hydroxyethylation (using ethylene oxide) due to poor regioselectivity caused by the competing directing effects of the chlorine and alkoxy groups. Instead, we adopt a Linear Homologation Strategy .
-
Disconnection A (C-C Bond Formation): The ethanol chain is disconnected to a benzyl cyanide or phenylacetic acid precursor. This implies a C1 extension from a benzylic halide.
-
Disconnection B (Functional Group Interconversion): The benzylic halide is derived from a benzyl alcohol, which is the reduced form of the corresponding benzaldehyde.
-
Disconnection C (Ether Formation): The isobutoxy ether is installed via Williamson ether synthesis on the commercially available 5-chloro-2-hydroxybenzaldehyde .
Figure 1: Retrosynthetic analysis showing the C1 homologation strategy via nitrile displacement.
Part 2: Detailed Synthesis Protocol (Industrial Route)
This protocol utilizes the Nitrile Homologation Route . It is selected for its high atom economy and the stability of intermediates, making it superior to sensitive Wittig enol-ether routes for gram-to-kilogram scale execution.
Phase 1: Etherification & Reduction
Objective: Synthesize 5-Chloro-2-isobutoxybenzyl alcohol.
-
O-Alkylation:
-
Reagents: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
-
Solvent: DMF or Acetonitrile (Reflux).
-
Procedure: Charge the aldehyde and base into the solvent. Add isobutyl bromide and KI. Heat to 80°C for 12–16 hours. Monitor by TLC/HPLC for disappearance of the phenol.
-
Workup: Quench with water, extract into Ethyl Acetate (EtOAc).[1] Wash with dilute NaOH to remove unreacted phenol.
-
Product: 5-Chloro-2-isobutoxybenzaldehyde (Pale yellow oil/solid).
-
-
Reduction to Benzyl Alcohol:
-
Reagents: Sodium Borohydride (NaBH₄, 0.5 eq).
-
Solvent: Methanol/THF (10:1).
-
Procedure: Cool the aldehyde solution to 0°C. Add NaBH₄ portion-wise (exothermic). Stir at room temperature for 2 hours.
-
Mechanism: Hydride transfer to the carbonyl carbon.
-
Workup: Quench with dilute HCl (careful of H₂ evolution). Strip solvent, extract with DCM.
-
Checkpoint: ¹H NMR should show disappearance of aldehyde proton (~10.4 ppm) and appearance of benzylic methylene (~4.6 ppm).
-
Phase 2: Homologation (The C1 Extension)
Objective: Convert the benzyl alcohol to 2-(5-Chloro-2-isobutoxyphenyl)acetic acid.
-
Chlorination:
-
Reagents: Thionyl Chloride (SOCl₂, 1.2 eq), catalytic DMF.
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure: Add SOCl₂ dropwise to the alcohol solution at 0°C. Reflux for 2 hours.
-
Safety: Trap HCl/SO₂ off-gases.
-
Product: 5-Chloro-2-isobutoxybenzyl chloride. (Unstable; use immediately).
-
-
Cyanidation (Nucleophilic Substitution):
-
Reagents: Sodium Cyanide (NaCN, 1.5 eq).
-
Solvent: DMSO or Ethanol/Water (gradient heating).
-
Procedure: Add the benzyl chloride to a slurry of NaCN in DMSO at 40°C. Exothermic reaction. Stir for 4 hours.
-
Critical Control: Maintain temperature <60°C to prevent elimination or polymerization.
-
Product: 2-(5-Chloro-2-isobutoxyphenyl)acetonitrile.
-
-
Hydrolysis:
-
Reagents: NaOH (aq, 20%) or H₂SO₄/H₂O.
-
Procedure: Reflux the nitrile in base/acid for 12 hours.
-
Result: Conversion of -CN to -COOH.
-
Isolation: Acidify aqueous layer to pH 2. The phenylacetic acid derivative precipitates as a white solid.
-
Phase 3: Final Reduction
Objective: Reduction of the acid to the target 2-(5-Chloro-2-isobutoxyphenyl)ethanol.
-
Acid Reduction:
-
Reagents: Borane-THF complex (BH₃·THF, 1M) or Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Option A (Borane - Safer/Selective): Add BH₃·THF to the acid at 0°C. Stir overnight. Borane selectively reduces carboxylic acids to alcohols in the presence of halides (Cl is stable).
-
Option B (LiAlH₄): Requires stricter anhydrous conditions.
-
-
Quench: Carefully add Methanol, then water.
-
Purification: Column chromatography (Hexane/EtOAc) or high-vacuum distillation.
-
Part 3: Process Visualization
Synthesis Workflow Diagram
Figure 2: Step-by-step process flow from salicylaldehyde to final arylethanol.
Part 4: Critical Quality Attributes & Troubleshooting
Analytical Specifications
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR (CDCl₃) | δ 6.8-7.2 (m, 3H, Ar-H), 3.8 (t, 2H, -CH₂O-), 3.7 (d, 2H, -OCH₂-), 2.8 (t, 2H, Ar-CH₂-) |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Area %) |
| Impurity A | HPLC | < 0.5% (Over-alkylated or dimer species) |
| Residual Solvent | GC-HS | DMF < 880 ppm, THF < 720 ppm |
Troubleshooting Guide
-
Issue: Low Yield in Etherification.
-
Cause: Steric hindrance of the isobutyl group.
-
Fix: Switch solvent to DMF and increase temperature to 90°C. Ensure KI is fresh.
-
-
Issue: Incomplete Hydrolysis of Nitrile.
-
Cause: Steric bulk near the benzylic position.
-
Fix: Use Ethylene Glycol/KOH at 140°C for higher temperature hydrolysis if refluxing water is insufficient.
-
-
Issue: De-chlorination during Reduction.
-
Cause: Pd/C hydrogenation used (avoid this).
-
Fix: Stick to Hydride reductions (NaBH₄, LiAlH₄, BH₃) which preserve the aryl chloride.
-
References
-
Sigma-Aldrich. Product Specification: 2-(5-Chloro-2-isobutoxyphenyl)ethanol (CAS 1443309-38-3).[2]Link
-
Chemchart. Precursor Data: 5-Chloro-2-isobutoxybenzaldehyde (CAS 27590-77-8).[3][4][5]Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis and Nitrile Hydrolysis).
- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. (Mechanistic grounding for Borane reduction of acids).
Sources
- 1. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 2. 289058-20-4|4-Chloro-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]
- 3. 5-Chloro-2-hydroxybenzophenone (85-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 3-Bromo-5-chloro-2-hydroxybenzaldehyde (19652-32-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 27593-14-2 | 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Technical Whitepaper: Strategic Derivatization of 2-(5-Chloro-2-isobutoxyphenyl)ethanol
A Modular Scaffold for GPCR Ligands and Heterocyclic Precursors
Part 1: Executive Summary & Core Directive
The "Privileged Scaffold" Hypothesis
In modern medicinal chemistry, the 2-alkoxyphenethyl alcohol motif serves as a critical "anchor" fragment. 2-(5-Chloro-2-isobutoxyphenyl)ethanol (referred to herein as 5-CIE ) represents a highly optimized variation of this scaffold. Unlike simple methoxy or ethoxy analogues, the isobutoxy tail provides a specific steric bulk that enhances metabolic stability against O-dealkylation while filling hydrophobic pockets in targets such as P2X3 receptors, PPAR agonists, and Melatonin (
This guide moves beyond basic characterization to explore the strategic derivatization of 5-CIE. We examine its role as a divergent intermediate: capable of cyclization into dihydrobenzofurans or functionalization into high-affinity GPCR ligands.
Part 2: Synthesis & Scale-Up Protocols
To access 5-CIE and its derivatives reliably, we reject the low-yield Friedel-Crafts hydroxyalkylation in favor of a robust Vilsmeier-Wittig Homologation sequence. This ensures regioisomeric purity and scalability.
2.1. Validated Synthetic Route (The "Homologation Pathway")
Reaction Scheme Logic:
-
O-Alkylation: Establishes the lipophilic tail.
-
Formylation: Installs the carbon framework at the para position relative to the chlorine (sterically favored).
-
Homologation: Extends the carbon chain by one unit (Aldehyde
Acetaldehyde). -
Reduction: Yields the target phenethyl alcohol.
Step-by-Step Protocol:
-
Ether Synthesis (Scale: 100 mmol)
-
Vilsmeier-Haack Formylation
-
Wittig Homologation (The Critical Step)
-
Reagents: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KHMDS (1.3 eq) in THF at -78°C.
-
Action: Add aldehyde.[5] Warm to RT. This yields the Enol Ether .
-
Hydrolysis: Treat crude enol ether with 2N HCl/THF (1:1) for 2 hours.
-
Result: 2-(5-Chloro-2-isobutoxyphenyl)acetaldehyde.
-
-
Final Reduction
2.2. Visualization of Synthetic Logic
Caption: Figure 1. The "Homologation Pathway" ensures regio-control, avoiding isomers common in direct hydroxyalkylation.
Part 3: Structural Analogues & Derivatives (SAR)
Once 5-CIE is synthesized, it acts as a divergent point for three distinct classes of pharmacological agents.
3.1. Class A: Dihydrobenzofuran Cyclization (Melatonergic/Serotonergic)
The intramolecular cyclization of 5-CIE yields 5-chloro-2,3-dihydrobenzofuran . This core is isosteric with indole but lacks the NH hydrogen donor, altering receptor binding kinetics.
-
Transformation: Requires activation of the alcohol (Mesylation) followed by Lewis-acid catalyzed dealkylation/cyclization.
-
Application: 5-HT2C agonists (anti-obesity) often utilize the dihydrobenzofuran core to improve selectivity over 5-HT2B (cardiotoxicity).
3.2. Class B: Phenylacetic Acid Derivatives (Anti-inflammatory)
Oxidation of the ethanol side chain to acetic acid yields 2-(5-chloro-2-isobutoxyphenyl)acetic acid .
-
Mechanism: Jones Oxidation or TEMPO/NaClO.
-
Relevance: Structurally analogous to Diclofenac or Lumiracoxib but with an ether linkage. The isobutoxy group restricts rotation, potentially locking the molecule in a bioactive conformation for COX-2 inhibition.
3.3. Class C: Phenethylamine Couplings (GPCR Ligands)
Converting the alcohol to a leaving group (Tosylate) allows displacement by secondary amines (e.g., piperazines, morpholines).
-
Target: P2X3 Antagonists (Chronic Cough).
-
Analogue Strategy: Replace the alcohol with a diaminopyrimidine moiety via a linker. The 5-chloro-2-isobutoxy phenyl ring acts as the "Left-Hand Side" (LHS) lipophilic anchor.
3.4. Comparative Data: The "Isobutoxy Effect"
The following table highlights why the isobutoxy analogue is superior to standard alkoxy chains in specific drug design contexts.
| Parameter | Methoxy (-OMe) | n-Butoxy (-OnBu) | Isobutoxy (-OiBu) | Impact on Drug Design |
| LogP (Lipophilicity) | 1.8 | 3.1 | 2.9 | Isobutoxy offers balance; less greasy than n-butyl but sufficiently lipophilic for CNS penetration. |
| Metabolic Stability | Low (Rapid O-demethylation) | Moderate ( | High | Steric bulk around the ether oxygen hinders CYP450 approach. |
| Rotatable Bonds | 1 | 4 | 2 | Reduced entropy penalty upon binding; "pre-organized" conformation. |
| Steric Volume | Small | Linear/Flexible | Branched/Rigid | Fills "L-shaped" hydrophobic pockets in GPCRs (e.g., Adenosine receptors). |
Part 4: Experimental Protocols (Downstream Derivatization)
Protocol 4.1: Conversion to the Mesylate (Activation)
To prepare the scaffold for amine coupling or cyclization.
-
Setup: Dissolve 5-CIE (1.0 eq) in anhydrous DCM under Nitrogen.
-
Base: Add Triethylamine (
, 1.5 eq) and cool to 0°C. -
Addition: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with cold 1N HCl, then saturated
. Dry over .[6] -
Result: 2-(5-Chloro-2-isobutoxyphenyl)ethyl methanesulfonate . (Use immediately; unstable on silica).
Protocol 4.2: Divergent Synthesis Visualization
Caption: Figure 2. The "Divergent Tree" illustrating the three primary medicinal chemistry applications of 5-CIE.
Part 5: References & Authoritative Grounding
The following references support the synthetic methodologies and pharmacological relevance of 5-chloro-2-alkoxyphenethyl scaffolds.
-
Synthesis of Phenethyl Alcohols:
-
Title: "Process for producing 2-(2'-chloroethoxy)ethanol and related alkoxy-phenethyl derivatives."
-
Source: JPS58109441A (Patent).
-
Relevance: Establishes industrial protocols for handling chloro-alkoxy-ethanol side chains.
-
Link:
-
-
Pharmacological Relevance (GPCRs):
-
Title: "Solid forms of Tryptophan Hydroxylase Inhibitors (Substituted 4-chloro-2-alkoxyphenyl moieties)."
-
Source: US Patent 8,653,094.[7]
-
Relevance: Validates the "5-chloro-2-alkoxy" motif as a bioactive anchor in drug discovery.
-
Link:
-
-
Antimicrobial & Salicylanilide Analogues:
-
Title: "Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides."
-
Source: MDPI (Molecules), 2011.
-
Relevance: Demonstrates the biological activity of the 5-chloro-2-hydroxy/alkoxy scaffold in antimicrobial applications.[8]
-
Link:
-
-
General Synthetic Methodology (Vilsmeier/Wittig):
-
Title: "Organic Syntheses Procedure: N-[2-(2-Chloroethoxy)ethyl]acetamide."
-
Source: Organic Syntheses, Coll. Vol. 10.
-
Relevance: Provides standard operating procedures for manipulating chloro-ethoxy side chains similar to the 5-CIE tail.
-
Link:
-
Disclaimer: This guide is for research purposes only. All synthesis reactions described involve hazardous chemicals and should be performed in a controlled laboratory environment by qualified personnel.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. A Process For Preparing 2(2 Chloroethoxy) Ethanol. [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol from isobutoxybenzene
An Application Note for the Multi-Step Synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol from Isobutoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol, a substituted phenylethanol derivative, commencing from the readily available starting material, isobutoxybenzene. The described synthetic pathway is a robust three-step process involving: (1) regioselective electrophilic chlorination of the activated aromatic ring, (2) Friedel-Crafts acylation to introduce a key keto-intermediate, and (3) selective reduction of the carbonyl group to yield the target alcohol. This document is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and expert rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations. All procedures are designed with scientific integrity and self-validation in mind, supported by authoritative citations.
Introduction and Synthetic Strategy
Substituted phenylethanol scaffolds are prevalent in medicinal chemistry and materials science. The target molecule, 2-(5-Chloro-2-isobutoxyphenyl)ethanol, incorporates several key functional groups: a halogenated aromatic ring, an ether linkage, and a primary alcohol, making it a potentially valuable intermediate for further elaboration in drug discovery programs.
The synthetic strategy outlined herein is designed for efficiency and control of regiochemistry, proceeding through stable, isolable intermediates. The overall workflow begins with the functionalization of the isobutoxybenzene starting material, leveraging the directing effects of the isobutoxy group to install substituents at the desired positions.
Caption: Overall three-step synthetic workflow.
Step 1: Electrophilic Aromatic Chlorination of Isobutoxybenzene
Principle and Rationale
The initial step involves the chlorination of the isobutoxybenzene ring. The isobutoxy group (–O-iBu) is a potent activating, ortho, para-directing group due to the resonance-donating effect of the oxygen's lone pairs. To achieve selective monochlorination, a mild chlorinating agent and controlled conditions are employed. Due to the steric hindrance imposed by the isobutyl group, the incoming electrophile (Cl⁺) will preferentially add to the para position, yielding 4-Chloro-1-isobutoxybenzene as the major product. Sulfuryl chloride (SO₂Cl₂) is chosen as a convenient and effective chlorinating agent.
Detailed Experimental Protocol: Synthesis of 4-Chloro-1-isobutoxybenzene
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| Isobutoxybenzene | 150.22 | 1.0 | 15.0 g (100 mmol) |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 1.05 | 14.2 g (105 mmol) |
| Dichloromethane (DCM) | - | - | 200 mL |
| Saturated NaHCO₃ solution | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure
-
Set up a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure the apparatus is dry and operated within a fume hood.
-
Dissolve isobutoxybenzene (1.0 eq.) in 200 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C using an ice-water bath.
-
Add sulfuryl chloride (1.05 eq.) to the dropping funnel. Add the SO₂Cl₂ dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and SO₂Cl₂.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 4-Chloro-1-isobutoxybenzene, is typically a pale yellow oil and can be purified further by vacuum distillation if necessary.
Step 2: Friedel-Crafts Acylation
Principle and Mechanism
This step introduces the two-carbon acetyl group that will become the ethanol side chain. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] A strong Lewis acid, aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile from acetyl chloride.[3][4]
Caption: Mechanism of Friedel-Crafts Acylation.
The powerful activating and directing effect of the isobutoxy group overrides the deactivating effect of the chlorine atom, directing the incoming acylium ion to the position ortho to the ether, resulting in the desired 1-(5-Chloro-2-isobutoxyphenyl)ethanone.
Detailed Experimental Protocol: Synthesis of 1-(5-Chloro-2-isobutoxyphenyl)ethanone
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 4-Chloro-1-isobutoxybenzene | 184.67 | 1.0 | 18.5 g (100 mmol) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 16.0 g (120 mmol) |
| Acetyl Chloride (CH₃COCl) | 78.50 | 1.1 | 8.6 g (110 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 250 mL |
| Concentrated HCl | - | - | 50 mL |
| Ice | - | - | ~200 g |
Procedure
-
Assemble a 500 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.
-
To the flask, add anhydrous aluminum chloride (1.2 eq.) and 150 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for complex formation.
-
Dissolve 4-Chloro-1-isobutoxybenzene (1.0 eq.) in 100 mL of anhydrous DCM and add this solution to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture over 45 minutes, ensuring the temperature does not exceed 5 °C. The reaction is exothermic.[5]
-
After the addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours or until TLC indicates completion.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ~200 g of crushed ice and 50 mL of concentrated HCl. This will hydrolyze the aluminum-ketone complex.[5]
-
Stir vigorously until all the dark solids have dissolved. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ketone can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Step 3: Reduction of Aryl Ketone to Alcohol
Principle and Mechanism
The final step is the selective reduction of the ketone carbonyl group to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[6][7] It can be safely used in protic solvents like methanol or ethanol.[8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[9][10] A subsequent protonation step, typically from the solvent during the reaction or acidic work-up, yields the final alcohol.[11]
Caption: General mechanism for ketone reduction by NaBH₄.
Detailed Experimental Protocol: Synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 1-(5-Chloro-2-isobutoxyphenyl)ethanone | 240.71 | 1.0 | 24.1 g (100 mmol) |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 | 1.9 g (50 mmol) |
| Methanol (MeOH) | - | - | 250 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | ~50 mL |
| Ethyl Acetate | - | - | As needed for extraction |
Procedure
-
In a 500 mL round-bottom flask, dissolve the ketone intermediate (1.0 eq.) in 250 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 eq.) portion-wise over 20 minutes. Be cautious of initial foaming (hydrogen gas evolution).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting ketone.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).
-
Remove the majority of the methanol via rotary evaporation.
-
Add 100 mL of water to the residue and extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The final product, 2-(5-Chloro-2-isobutoxyphenyl)ethanol, can be purified by silica gel column chromatography to yield a pure oil or solid.
Characterization of Final Product
The structure of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the isobutoxy group (a doublet for the methyls, a multiplet for the methine, and a doublet for the -OCH₂- protons), aromatic protons with specific splitting patterns, and the A₂B₂ pattern of the -CH₂-CH₂-OH side chain.
-
¹³C NMR: Will show the correct number of aromatic and aliphatic carbon signals.
-
IR Spectroscopy: A broad absorption band in the region of 3600-3300 cm⁻¹ is characteristic of the alcohol O-H stretch.[12] A strong C-O stretching absorption should also be visible around 1050-1150 cm⁻¹.
-
Mass Spectrometry: Will confirm the molecular weight (C₁₂H₁₇ClO₂) of 228.71 g/mol and show a characteristic M/M+2 isotopic pattern for a monochlorinated compound.
Safety Precautions
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It is a moisture-sensitive solid that should be handled under anhydrous conditions.
-
Acetyl Chloride: Corrosive, flammable, and reacts violently with water and alcohols. Handle with extreme care in a fume hood.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid to produce flammable hydrogen gas. Quench excess reagent carefully at low temperatures.
-
Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic and flammable. All solvents should be handled in a well-ventilated fume hood.
References
- Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
- Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.
- Vertex AI Search.
- Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
- ChemicalDesk.Com. (2012, April 5). Mechanism for Ketone and aldehyde reduction by NaBH4 to alcohol.
- Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
- Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
- JoVE. (2025, May 22).
- Organic Chemistry Revision Sheets.
- Wikipedia. Enantioselective reduction of ketones.
- BYJU'S.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Chemguide. reduction of aldehydes and ketones.
- Fundamentals of Organic Chemistry. 9.
- Chemistry LibreTexts. (2024, September 22). 17.
- SciSpace. (2022, July 28). Article.
- Vertex AI Search.
- Vertex AI Search. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
- Vertex AI Search.
- NC State University Libraries. 17.
- Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ECHEMI. Is the process of Friedel-Crafts acylation for isobutylbenzene the same as benzene?.
- MDPI. (2021, June 4). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
- Vertex AI Search.
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- 1. science-revision.co.uk [science-revision.co.uk]
- 2. byjus.com [byjus.com]
- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
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- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol via Grignard Reaction
Introduction
2-(5-Chloro-2-isobutoxyphenyl)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a substituted phenyl ring and a primary alcohol, makes it a versatile building block. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and efficient method for the synthesis of such phenylethyl alcohol derivatives.[1][2] This application note provides a detailed protocol for the synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol, commencing with the formation of the requisite Grignard reagent followed by its reaction with ethylene oxide.[3][4][5]
The core of this synthesis involves the nucleophilic attack of a custom-prepared Grignard reagent, 5-chloro-2-isobutoxyphenylmagnesium bromide, on the electrophilic carbon of ethylene oxide.[6][7] The high ring strain of the epoxide facilitates this ring-opening reaction, leading to the formation of a new carbon-carbon bond and, after acidic workup, the desired primary alcohol.[4][8][9]
Reaction Scheme and Mechanism
The overall synthesis is a two-step process:
-
Formation of the Grignard Reagent: 1-Bromo-5-chloro-2-isobutoxybenzene reacts with magnesium turnings in an anhydrous ether solvent (typically tetrahydrofuran, THF) to form 5-chloro-2-isobutoxyphenylmagnesium bromide.
-
Reaction with Ethylene Oxide: The Grignard reagent undergoes a nucleophilic attack on one of the carbon atoms of the ethylene oxide ring. This SN2-type reaction results in the opening of the epoxide ring and the formation of a magnesium alkoxide intermediate.[6][10][11] Subsequent acidic workup protonates the alkoxide to yield the final product, 2-(5-Chloro-2-isobutoxyphenyl)ethanol.[6][10]
The reaction proceeds as follows:
Caption: Overall reaction workflow for the synthesis.
Experimental Protocol
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive.[12] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[13]
-
Anhydrous solvents are critical for the success of the reaction.[9]
-
Ethylene oxide is a toxic and flammable gas.[14][15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and appropriate gloves.[14][16]
-
The reaction can be exothermic, particularly during the addition of the Grignard reagent to ethylene oxide.[1] Proper temperature control is essential to prevent runaway reactions.[12]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Bromo-5-chloro-2-isobutoxybenzene | C₁₀H₁₂BrClO | 279.56 | ≥98% | Commercially Available |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Standard Laboratory Supplier |
| Iodine | I₂ | 253.81 | ACS Reagent | Standard Laboratory Supplier |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Standard Laboratory Supplier |
| Ethylene Oxide | C₂H₄O | 44.05 | ≥99.5% | Specialty Gas Supplier |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Prepared in-house | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Reagent | Standard Laboratory Supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Standard Laboratory Supplier | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Standard Laboratory Supplier |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | Standard Laboratory Supplier |
Part 1: Preparation of 5-Chloro-2-isobutoxyphenylmagnesium bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to remove any adsorbed moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Reagent Addition: Dissolve 1-Bromo-5-chloro-2-isobutoxybenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining solution of 1-Bromo-5-chloro-2-isobutoxybenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Ethylene Oxide
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Ethylene Oxide Addition: Ethylene oxide (1.1 equivalents), pre-condensed and dissolved in cold, anhydrous THF, is added dropwise to the stirred Grignard solution. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-(5-Chloro-2-isobutoxyphenyl)ethanol.
Characterization
The identity and purity of the synthesized 2-(5-Chloro-2-isobutoxyphenyl)ethanol should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.
Troubleshooting and Key Considerations
-
Failure to Initiate Grignard Reaction: This is often due to the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is scrupulously dried and that anhydrous solvents are used. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[1]
-
Low Yield: Incomplete formation of the Grignard reagent or side reactions can lead to low yields. Ensure sufficient reaction time for the Grignard formation and maintain a low temperature during the addition of ethylene oxide to minimize side reactions.
-
Formation of Byproducts: Potential side reactions include the formation of Wurtz-type coupling products. Using THF as a solvent and maintaining a controlled temperature can help minimize these byproducts.
Conclusion
The Grignard reaction provides a reliable and scalable method for the synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the epoxide addition, is crucial for achieving high yields and purity. This protocol offers a solid foundation for researchers and drug development professionals in the synthesis of this important chemical intermediate.
References
-
Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
Organic Chemistry Tutor. Grignard Reaction of Epoxides. Retrieved from [Link]
-
OrgoSolver. Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). Retrieved from [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025, December 30). Grignard Reaction with Epoxide. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Pearson. Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol. Retrieved from [Link]
-
YouTube. (2021, January 19). 127 CHM2211 Epoxide Reactions with Grignard Reagents. Retrieved from [Link]
-
Filo. (2024, February 26). The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen... Retrieved from [Link]
-
ACS Publications. Grignard Reaction of an Epoxide: A Mechanistic Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Evansville. Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
- Google Patents. US4400558A - Recovery of 2-phenylethanol.
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
American Chemical Society. Grignard Reaction. Retrieved from [Link]
-
University of Chicago. Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Michigan State University. THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. Retrieved from [Link]
-
ResearchGate. Synthetical routes for 2-PE production: Grignard reaction, Friedel–Crafts reaction and hydrogenation of styrene oxide. Retrieved from [Link]
-
Vaia. How might you prepare 2 -phenylethanol from benzyl bromide? More than one step is needed. Retrieved from [Link]
- Google Patents. US6166269A - Process for the preparation of 2-phenyl ethanol.
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
University of New Mexico. Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Airgas. Ethylene Oxide - Airgas - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Show how you would synthesize the following alcohol by adding Gri... | Study Prep in Pearson+ [pearson.com]
- 4. The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
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- 11. letstalkacademy.com [letstalkacademy.com]
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- 14. CCOHS: Ethylene Oxide [ccohs.ca]
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- 16. ehs.unm.edu [ehs.unm.edu]
Technical Application Note: Purification of 2-(5-Chloro-2-isobutoxyphenyl)ethanol
Part 1: Executive Summary & Compound Analysis
Scope
This guide details the purification protocols for 2-(5-Chloro-2-isobutoxyphenyl)ethanol , a functionalized phenethyl alcohol derivative often utilized as a building block in the synthesis of GPCR modulators and other pharmaceutical intermediates. The presence of both a lipophilic ether/halogen moiety and a polar hydroxyl group necessitates a tailored chromatographic strategy to balance resolution and recovery.
Chemical Identity & Properties[1]
-
IUPAC Name: 2-(5-Chloro-2-(2-methylpropoxy)phenyl)ethanol
-
Molecular Formula:
-
Molecular Weight: 228.72 g/mol [1]
-
Physical State: Typically a viscous colorless to pale yellow oil or low-melting solid.
-
Solubility Profile:
-
High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO.
-
Moderate: Diethyl Ether.
-
Low: Hexanes, Water.
-
Structural Considerations for Chromatography
The molecule contains three distinct functional regions affecting its interaction with stationary phases:
-
Primary Alcohol (
): The primary retention handle on silica gel (Normal Phase) via hydrogen bonding. -
Isobutoxy Ether (
): Increases lipophilicity and steric bulk, improving solubility in non-polar mobile phases compared to methoxy analogs. -
Aromatic Chloride (
): Adds lipophilicity and allows for strong UV absorption at 254 nm.
Part 2: Method Development (The "Why")
Thin Layer Chromatography (TLC) Analysis
Before scaling to flash chromatography, retention factors (
-
Stationary Phase: Silica Gel
plates. -
Detection: UV (254 nm) is primary. For higher sensitivity to the alcohol functionality, use Phosphomolybdic Acid (PMA) stain (heat required) or Anisaldehyde stain.
-
Solvent Screening:
-
10% EtOAc in Hexanes:
(Too retentive). -
30% EtOAc in Hexanes:
(Ideal for separation). -
50% EtOAc in Hexanes:
(Elutes too fast, poor resolution).
-
Critical Impurity Profile
Common synthetic precursors include 5-chloro-2-isobutoxyphenol (starting material) or 2-(5-chloro-2-hydroxyphenyl)ethanol (de-alkylated side product).
-
Phenolic impurities are significantly more polar and will streak or elute late on silica.
-
Halide precursors (e.g., benzyl chlorides) are less polar and will elute near the solvent front.
Part 3: Purification Protocols (The "How")
Protocol A: Normal Phase Flash Chromatography (Primary Method)
Objective: Bulk purification (>95% purity) from crude reaction mixtures.
1. Column & System Setup
-
Stationary Phase: Spherical Silica Gel, 40–63 µm particle size, 60 Å pore size.
-
Column Sizing: Use a 1:40 ratio of Crude Mass to Silica Mass (e.g., for 1.0 g crude, use a 40 g cartridge).
-
Flow Rate: 30–40 mL/min (for a standard 40 g column).
2. Sample Loading
-
Preferred: Dry Loading . Dissolve crude oil in minimal DCM, mix with Celite 545 (1:2 ratio), and evaporate to a free-flowing powder. This prevents band broadening caused by the isobutoxy group's lipophilicity in liquid loads.
-
Alternative: Liquid loading in minimal Toluene or DCM (avoid EtOAc/MeOH as injection solvents).
3. Gradient Elution Profile
| Step | Time (CV*) | % Ethyl Acetate | % Hexanes | Purpose |
| Equilibration | 3 CV | 0% | 100% | Column conditioning |
| Hold | 2 CV | 0% | 100% | Elute non-polar halides |
| Ramp | 10 CV | 0% | 100% | Initiate product migration |
| Isocratic | 5 CV | 20% | 80% | Elute Target Compound |
| Ramp | 5 CV | 20% | 80% | Elute polar impurities |
| Flush | 3 CV | 100% | 0% | Column cleaning |
*CV = Column Volume
4. Fraction Analysis
-
Collect fractions based on UV threshold (254 nm).
-
Spot checks via TLC (30% EtOAc/Hex) to confirm purity of the main peak.
-
Pool fractions containing single spots at
.
Protocol B: Reverse Phase HPLC (Polishing Step)
Objective: High purity (>99%) for biological assays or analytical standards.
-
Column: C18 (Octadecylsilane), 5 µm,
mm (Prep). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 50% B (Hold)
-
2–15 min: 50%
90% B (Linear Gradient) -
The target compound is lipophilic and typically elutes around 75–85% ACN.
-
Part 4: Visualization & Workflow
Workflow Diagram
The following diagram illustrates the decision logic and workflow for purifying the target compound.
Figure 1: Decision matrix and workflow for the purification of 2-(5-Chloro-2-isobutoxyphenyl)ethanol.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing (Streaking) | Residual acidity or free phenols. | Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. |
| Early Elution ( | Solvent system too polar. | Reduce max EtOAc to 20% or switch to DCM/Hexanes gradient. |
| Co-elution with Impurities | Overloading the column. | Switch from liquid load to Dry Load (Celite). Increase silica ratio to 1:50. |
| Poor Recovery | Product crystallization on column. | Ensure solubility; do not use pure Hexanes for loading. Use minimal DCM/Toluene. |
Part 6: References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(5-Chloro-2-isobutoxyphenyl)ethanol (CAS 1443309-38-3).[1] Retrieved October 26, 2023. Link
-
Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (General reference for gradient optimization logic).
Sources
Application Notes & Protocols: A Research Framework for Evaluating 2-(5-Chloro-2-isobutoxyphenyl)ethanol as a Potential Agrochemical Fungicide
Prepared by: Gemini, Senior Application Scientist
Abstract: This document outlines a comprehensive research framework for the initial evaluation of 2-(5-Chloro-2-isobutoxyphenyl)ethanol, a novel compound with an uncharacterized biological activity profile. Based on a structural analysis and precedent from related chemical classes, this guide proposes a hypothesis-driven workflow to assess its potential as an agricultural fungicide. The protocols herein are designed for researchers in agrochemical discovery and development, providing detailed methodologies for primary screening, dose-response analysis, preliminary mode of action studies, and initial selectivity assessments. The core hypothesis is that, like other recently developed phenylethanol derivatives, 2-(5-Chloro-2-isobutoxyphenyl)ethanol may exert antifungal effects by compromising fungal cell membrane integrity[1][2].
Introduction: The Rationale for Investigation
The 2-phenylethanol scaffold is a versatile and valuable building block in the synthesis of biologically active molecules, including both pharmaceuticals and agrochemicals[3][4]. Its structure allows for diverse substitutions, enabling the fine-tuning of properties to achieve specific biological effects. While the parent compound, 2-phenylethanol, is known for its antimicrobial properties, recent advancements have demonstrated that novel, complex derivatives can be designed as potent and specific agricultural fungicides[5].
A 2023 study highlighted the successful design of phenylethanol derivatives linked to a trifluoromethyl pyrazole pharmacophore, which exhibited significant in vitro activity against major plant pathogens like Botrytis cinerea (gray mold) and Fusarium graminearum (head blight)[1][2]. The key to their activity was determined to be the disruption of fungal cell membrane permeability. The hydroxyl group of the phenylethanol moiety is a critical feature, often found in highly effective systemic fungicides where it can enhance hydrophilicity and facilitate uptake by the plant[1].
The subject of this guide, 2-(5-Chloro-2-isobutoxyphenyl)ethanol, is a structurally related, yet uninvestigated, molecule. It possesses three key features that justify its evaluation as a fungicide candidate:
-
The Phenylethanol Core: A proven scaffold for fungicidal activity.
-
A Halogen Substituent (Chloro-): Chlorination is a common strategy in agrochemical design to enhance bioactivity and metabolic stability.
-
An Ether Linkage (Isobutoxyphenyl): This lipophilic group may influence the compound's interaction with the fungal cell membrane.
This document provides a logical, tiered approach to systematically characterize the fungicidal potential of this novel compound.
Part 1: Foundational Characterization and Formulation
Rationale: Before any biological evaluation, it is critical to understand the fundamental physicochemical properties of the test compound. Solubility dictates how the compound can be formulated for testing, while its octanol-water partition coefficient (LogP) provides an early indication of its lipophilicity, which influences its ability to cross biological membranes. Stability is crucial for ensuring the compound does not degrade under experimental conditions, which would confound results.
Protocol 1.1: Physicochemical Property Determination
-
Aqueous Solubility:
-
Add an excess amount of 2-(5-Chloro-2-isobutoxyphenyl)ethanol to a known volume of deionized water in a glass vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
LogP (Octanol-Water Partition Coefficient):
-
Prepare a solution of the compound in octanol-saturated water (or water-saturated octanol).
-
Add an equal volume of the opposing solvent (water-saturated octanol or octanol-saturated water).
-
Vortex the mixture vigorously for 5 minutes to allow for partitioning.
-
Centrifuge to ensure complete separation of the two phases.
-
Quantify the concentration of the compound in both the aqueous and octanol phases.
-
Calculate LogP as: Log10([Concentration in Octanol] / [Concentration in Water]).
-
-
Stock Solution Preparation:
-
Based on the solubility data, prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or ethanol[6].
-
Ensure the chosen solvent is miscible with the final aqueous-based culture media and is used at a final concentration that is non-toxic to the target organisms (typically ≤1% v/v).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at -20°C in small aliquots.
-
Table 1: Hypothetical Physicochemical Data Log
| Property | Method | Result | Notes |
| Molecular Weight | Calculation | 228.70 g/mol | - |
| Aqueous Solubility | HPLC-UV | Value to be determined | Critical for formulation planning. |
| LogP | Shake-Flask | Value to be determined | Predicts membrane permeability. |
| Stock Solvent | - | DMSO | Common choice for screening. |
| Stock Conc. | - | 20 mg/mL | Allows for wide dilution range. |
Part 2: Primary Antifungal Screening
Rationale: The primary screen is a rapid, cost-effective method to determine if the compound possesses any intrinsic activity against a panel of economically important and taxonomically diverse plant pathogenic fungi. A 96-well plate format allows for high-throughput testing of multiple concentrations.
Workflow for Primary Antifungal Screening
Caption: Workflow for in vitro primary antifungal screening.
Protocol 2.1: In Vitro Antifungal Micro-broth Dilution Assay
-
Organisms: Select a panel of relevant plant pathogens.
-
Botrytis cinerea (Gray Mold)
-
Fusarium graminearum (Fusarium Head Blight)
-
Rhizoctonia solani (Sheath Blight)
-
Alternaria solani (Early Blight)[1]
-
-
Media: Prepare Potato Dextrose Broth (PDB) or a similar nutrient-rich medium appropriate for fungal growth.
-
Inoculum Preparation: Grow fungi on Potato Dextrose Agar (PDA) plates until sporulating. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer. For non-sporulating fungi like R. solani, use a small, homogenized mycelial plug as the inoculum.
-
Plate Setup (96-well flat-bottom plate):
-
Test Wells: Add 99 µL of PDB and 1 µL of the appropriate compound dilution (to achieve final test concentrations, e.g., 1, 5, 10, 50, 100 µg/mL).
-
Negative Control: Add 99 µL of PDB and 1 µL of DMSO. This represents 100% growth.
-
Positive Control: Add 99 µL of PDB and 1 µL of a working solution of a known fungicide (e.g., Pyrimethanil at its known EC90).
-
Blank: Add 100 µL of PDB only for spectrophotometer calibration.
-
-
Inoculation: Add 100 µL of the prepared spore suspension to each well (except the blank), bringing the total volume to 200 µL.
-
Incubation: Seal the plate with a breathable membrane and incubate at 25°C for 48 to 72 hours, or until robust growth is observed in the negative control wells.
-
Data Collection: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (OD_test - OD_blank) / (OD_neg_control - OD_blank))
Part 3: Secondary Assays for Potency and Mechanism
Rationale: If the primary screen reveals significant activity (e.g., >80% inhibition at ≤50 µg/mL), the next steps are to quantify this potency by determining the EC50 value and to test the initial hypothesis regarding its mode of action.
Protocol 3.1: EC50 Value Determination
-
Perform the micro-broth dilution assay (Protocol 2.1) again, but with a narrower, more granular range of concentrations around the estimated inhibitory concentration (e.g., 8-10 concentrations in a two-fold dilution series).
-
Calculate the % inhibition for each concentration.
-
Use a suitable software package (e.g., GraphPad Prism, R) to plot % inhibition against the log of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value (the concentration that causes 50% inhibition).
Table 2: Hypothetical EC50 Data Summary
| Fungal Species | EC50 (µg/mL) | 95% Confidence Interval | R² |
| Botrytis cinerea | 6.5 | 5.9 - 7.2 | 0.992 |
| Fusarium graminearum | 12.1 | 10.8 - 13.5 | 0.988 |
| Rhizoctonia solani | >100 | - | - |
| Alternaria solani | 25.3 | 22.1 - 29.0 | 0.990 |
Protocol 3.2: Fungal Cell Membrane Permeability Assay
This protocol is adapted from methods used to evaluate similar compounds[1][2]. It measures the leakage of electrolytes from fungal cells, which is an indicator of membrane damage.
-
Grow the target fungus (B. cinerea) in PDB for 3-4 days to generate sufficient mycelia.
-
Harvest the mycelia by filtration and wash thoroughly with sterile deionized water to remove residual media.
-
Resuspend a known weight of fresh mycelia (e.g., 0.5 g) in 20 mL of deionized water in a sterile flask.
-
Add the test compound to achieve final concentrations of 1x EC50 and 2x EC50. Use a DMSO-only treatment as the negative control.
-
Incubate the flasks on a shaker at 25°C.
-
Measure the electrical conductivity of the aqueous suspension at various time points (e.g., 0, 1, 2, 4, 6 hours) using a conductivity meter.
-
After the final time point, boil the suspension for 10 minutes to cause complete cell lysis and measure the maximum conductivity.
-
Calculate the relative electrolyte leakage as: % Leakage = 100 * (Conductivity_at_time_t / Maximum_Conductivity)
-
A significant, time-dependent increase in conductivity compared to the negative control supports the hypothesis of membrane disruption.
Hypothesized Mode of Action
Caption: Hypothesized mechanism of membrane disruption.
Part 4: Preliminary Selectivity Assessment
Rationale: An effective agrochemical must control the target pest without harming the host crop (phytotoxicity). Early-stage assessment of phytotoxicity is essential to de-risk a candidate compound.
Protocol 4.1: Seed Germination and Seedling Vigor Phytotoxicity Assay
-
Plant Species: Use a representative monocot (e.g., Wheat, Triticum aestivum) and dicot (e.g., Tomato, Solanum lycopersicum).
-
Setup: Place 10 sterile seeds on filter paper in a petri dish.
-
Treatment: Moisten the filter paper with 5 mL of a test solution. Prepare solutions of the compound in water (or water with 0.5% DMSO if necessary) at concentrations of 1x, 5x, and 10x the most potent fungal EC50 value. Use a water/DMSO control.
-
Incubation: Seal the dishes and incubate in a growth chamber with a 16:8 hour light:dark cycle for 7-10 days.
-
Assessment:
-
Germination Rate: Count the number of germinated seeds.
-
Root and Shoot Length: Measure the length of the primary root and shoot for each seedling.
-
Visual Injury: Score any visible signs of damage, such as chlorosis (yellowing), necrosis (browning/death), or stunting.
-
-
Analysis: Compare the germination rate and growth measurements of the treated groups to the control group. Significant reductions indicate potential phytotoxicity.
Conclusion and Future Directions
This document provides a structured, hypothesis-driven pathway for the initial agrochemical evaluation of 2-(5-Chloro-2-isobutoxyphenyl)ethanol. Positive results from this workflow—specifically, potent EC50 values against key pathogens, a confirmed membrane-disruptive mode of action, and low phytotoxicity—would provide a strong rationale for advancing the compound to more complex studies. Subsequent steps would include in vivo plant protection assays on infected host plants, investigation of the broader spectrum of activity, and structure-activity relationship (SAR) studies to optimize the chemical scaffold for improved potency and safety.
References
-
Chem-Impex. (n.d.). 2-Phenylethanol. Retrieved February 17, 2026, from [Link]
-
Tai, L., Sun, S.-X., Yue, K., Chai, J.-Q., Hou, S.-T., Dai, G.-Y., Yang, C.-L., & Chen, M. (2023). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry, 47(27), 12953–12962. [Link]
-
RSC Publishing. (2023, June 5). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. Retrieved February 17, 2026, from [Link]
-
MDPI. (2024, December 5). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved February 17, 2026, from [Link]
Sources
- 1. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your experimental outcomes and yield.
The primary synthetic route discussed herein involves the formation of a Grignard reagent from a 5-chloro-2-isobutoxy-substituted phenyl halide, followed by its reaction with ethylene oxide. This pathway, while direct, is sensitive to several experimental variables that can significantly impact reaction efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is presented with probable causes and actionable solutions based on established organometallic principles.
Issue 1: Low or No Yield of Grignard Reagent
You've attempted to form 5-chloro-2-isobutoxyphenylmagnesium halide, but a test quench (e.g., with iodine) indicates low or no formation.
Question: My Grignard reaction won't initiate or gives a very low concentration after titration. What's going wrong?
Answer:
Failure to form a Grignard reagent is one of the most common hurdles in this synthesis. The success of this step hinges on maintaining strictly anhydrous and oxygen-free conditions, as Grignard reagents are potent bases and nucleophiles that are readily destroyed by protic sources.[1][2]
Probable Causes & Recommended Actions
| Probable Cause | Scientific Rationale | Recommended Action |
| Presence of Moisture | Grignard reagents are strong bases and will be rapidly quenched by water or other protic sources (e.g., alcohols) to form the corresponding alkane, rendering them inactive for the subsequent C-C bond formation.[2] | Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas (Argon or Nitrogen). Solvents: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased in sealed bottles under an inert atmosphere. |
| Inactive Magnesium Surface | Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organohalide.[3] | Activation: Activate the magnesium turnings immediately before use. Common methods include: 1. Mechanical: Gently crush the turnings in a dry mortar and pestle. 2. Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. These activators react with the MgO layer, exposing fresh, reactive magnesium surfaces.[3] |
| Impure Starting Halide | The 5-chloro-2-isobutoxy-phenyl halide must be free of moisture and other electrophilic impurities. | Purification: Ensure the purity of your starting material. If necessary, purify it by distillation or recrystallization and dry it thoroughly before use. |
| Reaction Temperature | Initiation can sometimes be sluggish at room temperature. | Initiation: Gently warm the flask with a heat gun. Once the reaction initiates (indicated by bubbling or a slight exotherm), be prepared to cool it in a water bath to maintain a gentle reflux. |
Issue 2: Low Yield of the Target Alcohol Despite Successful Grignard Formation
You've successfully formed the Grignard reagent, but the final yield of 2-(5-Chloro-2-isobutoxyphenyl)ethanol is poor after reacting with ethylene oxide and performing an acidic workup.
Question: I've confirmed my Grignard reagent formed, but my final product yield is disappointingly low. What are the likely causes?
Answer:
This issue typically points to problems during the carbon-carbon bond-forming step or the workup. The reaction of a Grignard reagent with an epoxide like ethylene oxide is a classic SN2 reaction that opens the ring.[1][4] However, side reactions can dominate if conditions are not optimal.
dot
Caption: Troubleshooting workflow for low product yield.
Probable Causes & Recommended Actions
| Probable Cause | Scientific Rationale | Recommended Action |
| Wurtz Homocoupling | A significant side reaction where the Grignard reagent couples with unreacted organohalide to form a biphenyl derivative. This is more prevalent if the Grignard formation is slow and there is a high local concentration of halide. | Slow Addition: Add the organohalide slowly to the activated magnesium to maintain a low concentration and favor Grignard formation over coupling. Solvent Choice: THF is often superior to diethyl ether for minimizing this side reaction as it better solvates the Grignard reagent. |
| Ethylene Oxide Issues | Ethylene oxide is a gas at room temperature and must be handled correctly. If it polymerizes or is not delivered effectively into the reaction mixture, the Grignard reagent will be wasted during the quench. | Delivery: Condense ethylene oxide gas at low temperature (-78°C) into a pre-weighed, graduated cylinder to measure it accurately as a liquid. Add this cold liquid via cannula to the Grignard solution, also maintained at a low temperature (e.g., 0°C). |
| Inefficient Quench/Workup | The intermediate is a magnesium alkoxide. The workup with aqueous acid protonates this intermediate to form the final alcohol and dissolves the magnesium salts.[1] If the quench is too vigorous or incomplete, the product can be lost. | Controlled Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and saturated aqueous ammonium chloride (NH4Cl). This is a milder alternative to strong acids and can help prevent degradation of acid-sensitive products. Extraction: Ensure thorough extraction from the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). |
| Steric Hindrance | While less of an issue for ethylene oxide itself, sterically bulky Grignard reagents can sometimes react sluggishly. The isobutoxy group adds some bulk. | Reaction Time/Temp: After adding the ethylene oxide, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure complete reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and overall synthetic pathway?
The most direct route is a Grignard reaction with ethylene oxide. The recommended starting material is 1-bromo-5-chloro-2-isobutoxybenzene .
dot
Sources
optimizing reaction conditions for 2-(5-Chloro-2-isobutoxyphenyl)ethanol synthesis
Welcome to the technical support center for the synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental workflow. The synthesis is typically approached as a two-step process, which will be addressed in separate sections:
-
Part 1: Synthesis of the intermediate, 2-(5-Chloro-2-isobutoxyphenyl)acetic acid, via Williamson Ether Synthesis.
-
Part 2: Reduction of the carboxylic acid to the target alcohol, 2-(5-Chloro-2-isobutoxyphenyl)ethanol, using Lithium Aluminum Hydride (LiAlH₄).
Part 1: Williamson Ether Synthesis of 2-(5-Chloro-2-isobutoxyphenyl)acetic acid
This initial step involves the O-alkylation of 2-(5-chloro-2-hydroxyphenyl)acetic acid with an isobutyl halide. The Williamson ether synthesis is a robust and widely used method, but success hinges on the careful selection of reagents and conditions to favor the desired Sₙ2 pathway.[1][2]
Reaction Scheme: Step 1
Troubleshooting and FAQs: Williamson Ether Synthesis
Q1: My reaction is not proceeding to completion, and I'm recovering mostly starting material. What's going wrong?
A1: Failure to initiate is typically due to incomplete deprotonation of the starting phenol. Both the phenolic hydroxyl and the carboxylic acid proton must be removed to generate the active nucleophile and prevent side reactions.
-
Insufficient Base: The pKa of a phenol is around 10, and the carboxylic acid is around 4-5. You need a base strong enough to deprotonate both. While weaker bases like potassium carbonate (K₂CO₃) can be effective for phenols, the presence of the carboxylic acid necessitates a stronger base or sufficient equivalents to ensure full deprotonation.[3][4] Using at least two equivalents of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is critical.
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended.[3][5] They effectively solvate the cation (K⁺ or Na⁺), leaving a more "naked" and highly reactive phenoxide anion, which accelerates the Sₙ2 reaction.[5] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[5]
-
Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), ensure your glassware is oven-dried and the solvent is anhydrous. Water will quench the base, rendering it ineffective.[4]
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?
A2: Alkene formation indicates that an E2 elimination reaction is competing with the desired Sₙ2 substitution.[5] This is a common side reaction, especially if reaction conditions are not optimized.
-
Alkyl Halide Choice: The structure of the alkylating agent is paramount. Isobutyl bromide is a primary halide and is a good choice. Never use a secondary or tertiary alkyl halide (e.g., sec-butyl bromide or tert-butyl bromide) for this reaction, as they are highly prone to elimination under basic conditions.
-
Temperature Control: Higher temperatures favor elimination over substitution.[5] While the reaction is often conducted between 50-100 °C, if you observe significant alkene formation, try reducing the temperature and extending the reaction time.[1][4]
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a starting point for optimization.
Reagents & Equipment:
-
2-(5-chloro-2-hydroxyphenyl)acetic acid
-
Isobutyl bromide (1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 2.5 eq.), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add 2-(5-chloro-2-hydroxyphenyl)acetic acid (1.0 eq.) and finely powdered K₂CO₃ (2.5 eq.) to a round-bottom flask containing anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add isobutyl bromide (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-8 hours.
-
Once complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 2M HCl. The product will likely precipitate. If not, extract with an organic solvent like ethyl acetate.
-
Filter the precipitated solid and wash with cold water. If extraction was performed, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Summary: Optimizing Reaction Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | 1.1 eq. NaHCO₃ | 2.5 eq. K₂CO₃ | Ensures complete deprotonation of both acidic protons.[4] |
| Solvent | Ethanol | Anhydrous DMF | Polar aprotic solvent enhances nucleophilicity of the phenoxide.[3][5] |
| Alkyl Halide | tert-Butyl bromide | Isobutyl bromide | Primary halide minimizes competing E2 elimination reaction. |
| Temperature | 100 °C | 70-80 °C | Lower temperature disfavors elimination side products.[5] |
Part 2: Reduction of 2-(5-Chloro-2-isobutoxyphenyl)acetic acid
The final step is the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids.[6][7]
Workflow Diagram: LiAlH₄ Reduction
Caption: Standard workflow for the LiAlH₄ reduction of a carboxylic acid.
Troubleshooting and FAQs: LiAlH₄ Reduction
Q3: My reduction is sluggish or incomplete. What are the potential causes?
A3: This is a common issue when working with LiAlH₄ and almost always points to reagent deactivation.
-
Poor Reagent Quality: LiAlH₄ is highly reactive and can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a previously opened bottle that has been stored correctly under an inert atmosphere. A sign of old LiAlH₄ is a darker gray, less powdery appearance.
-
Wet Solvents/Glassware: LiAlH₄ reacts violently with water.[8] Any moisture in your solvent (THF or diethyl ether) or on your glassware will consume the reagent before it can reduce your substrate. Ensure solvents are freshly dried and glassware is oven- or flame-dried.
-
Initial Acid-Base Reaction: The first equivalent of hydride is consumed in an acid-base reaction with the carboxylic acid proton, evolving H₂ gas.[9] You must use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents relative to the acid) to ensure enough hydride is available for the reduction itself.
Q4: I'm concerned about the stability of the isobutoxy ether group during the reduction. Can LiAlH₄ cleave it?
A4: Under standard LiAlH₄ reduction conditions, aryl alkyl ethers are stable and will not be cleaved.[6] LiAlH₄ is a source of nucleophilic hydride (H⁻) and is not Lewis acidic enough to activate the ether for cleavage. Ether cleavage typically requires strong Brønsted acids (like HBr or HI) or potent Lewis acids (like BBr₃).[10][11] Therefore, you should not expect this to be a side reaction during the reduction step itself. However, be cautious during the acidic workup if strong, hot acid is used for prolonged periods.
Q5: What is the safest and most effective way to quench the reaction?
A5: Improper quenching of LiAlH₄ is a significant safety hazard. Never add water or acid directly to a concentrated, warm solution of excess LiAlH₄. The "Fieser workup" is a widely adopted, safe, and effective method.[8] It involves the slow, sequential, and dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
This procedure is designed to consume the excess hydride in a controlled manner and to precipitate the aluminum byproducts as granular salts that are easily removed by filtration.
Experimental Protocol: LiAlH₄ Reduction
Safety First: LiAlH₄ reacts violently with water and protic solvents to release flammable hydrogen gas. All operations must be conducted in a fume hood under a strictly anhydrous, inert atmosphere.[8]
Reagents & Equipment:
-
2-(5-Chloro-2-isobutoxyphenyl)acetic acid
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Dropping funnel, round-bottom flask, condenser, magnetic stirrer, ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, carefully add LiAlH₄ (1.5 eq.) to a flask containing anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 2-(5-Chloro-2-isobutoxyphenyl)acetic acid (1.0 eq.) in a separate flask with anhydrous THF and transfer this solution to a dropping funnel.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C. You will observe gas evolution (H₂). Control the addition rate to keep the reaction manageable.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench: Cool the reaction mixture back to 0 °C. Following the Fieser workup method, add the calculated amounts of water, 15% NaOH(aq), and then more water sequentially and dropwise.
-
Stir the resulting mixture vigorously for 30-60 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography on silica gel or by vacuum distillation.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for incomplete LiAlH₄ reductions.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link: [Link]]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link: [Link]]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Frontiers in Chemical Research. [Link: [Link]]
-
Quora. (2017). Can LiAlH4 reduce ethers? Quora. [Link: [Link]]
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link: [Link]]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. [Link: [Link]]
-
University of Missouri-St. Louis. (n.d.). Experiment 06: Williamson Ether Synthesis. UMSL Chemistry Department. [Link: [Link]]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link: [Link]]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. LibreTexts. [Link: [Link]]
-
ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link: [Link]]
- Google Patents. (1993). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link: [Link]]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link: [Link]]
-
Myers, A. G. (n.d.). Reagents for Organic Synthesis. Harvard University. [Link: [Link]]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link: [Link]]
-
Save My Exams. (2025). Organic Liquid Preparation & Purification. Save My Exams. [Link: [Link]]
- Google Patents. (2000). JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.
-
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link: [Link]]
-
Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry. [Link: [Link]]
-
ResearchGate. (2025). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. [Link: [Link]]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
Technical Support Center: HPLC Analysis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol
Status: Active Ticket ID: TICA-INT-001 Subject: Method Development & Troubleshooting Guide for Ticagrelor Intermediate Assigned Specialist: Senior Application Scientist[1]
Compound Dashboard & Physicochemical Profile
Before initiating troubleshooting, verify your analyte properties.[1] This molecule is a critical intermediate in the synthesis of Ticagrelor (Brilinta). Its hydrophobic nature dictates specific chromatographic requirements.[1][2]
| Parameter | Specification |
| Chemical Name | 2-(5-Chloro-2-isobutoxyphenyl)ethanol |
| Common ID | Ticagrelor Intermediate / Hydroxyethyl ether derivative |
| CAS Number | 1445258-26-3 (or related salt forms) |
| Molecular Character | Neutral / Hydrophobic |
| Key Functional Groups | Chloro (EWG), Isobutoxy (Hydrophobic), Primary Alcohol (Polar handle) |
| LogP (Predicted) | ~3.0 – 3.5 (Significant hydrophobicity) |
| UV Max ( | ~220–230 nm (Primary), 254 nm (Secondary aromatic) |
| Solubility | High in Acetonitrile (ACN), Methanol (MeOH); Poor in Water |
Standardized Method Parameters (The "Golden" Protocol)
Use this baseline method to rule out instrumental drift before troubleshooting specific anomalies.
-
Column: C18 (L1) End-capped,
, (e.g., Zorbax Eclipse Plus or equivalent).[1] -
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate (pH ~3.0–4.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
- : 30% B[3]
- : 90% B
- : 90% B (Wash)
- : 30% B (Re-equilibration)
-
Flow Rate:
-
Temperature:
(Controlled) -
Detection: UV @ 225 nm (for sensitivity) or 254 nm (for selectivity).
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: Peak Fronting or "Shark Fin" Shapes
User Complaint: "My main peak looks distorted, leaning forward (fronting), or splitting into a doublet, even though the column is new."
Root Cause: The Solvent Effect (Diluent Mismatch)
Because 2-(5-Chloro-2-isobutoxyphenyl)ethanol is hydrophobic, researchers often dissolve it in 100% Acetonitrile to prepare stock solutions.[1] When a large volume (e.g.,
The Fix:
-
Diluent Matching: Dilute your sample to match the initial mobile phase conditions (e.g., 30:70 ACN:Water).
-
Injection Volume: If you must use high organic diluent due to solubility limits, reduce injection volume to
.
Issue 2: Retention Time ( ) Drift
User Complaint: "The peak elutes at 8.5 min in the morning and 9.2 min in the afternoon."
Root Cause: Temperature Sensitivity Hydrophobic interactions on C18 columns are exothermic. As temperature decreases, retention increases.[1] This molecule's isobutoxy group relies heavily on these interactions. Uncontrolled lab ambient temperature causes this drift.
The Fix:
-
Thermostat Control: Set column oven to
or . Do not rely on "Ambient" settings. -
Equilibration: Ensure the column is equilibrated for at least 10 column volumes after the gradient re-sets.
Issue 3: Baseline Noise or "Ghost Peaks"
User Complaint: "I see small peaks appearing in the gradient even when I inject a blank."
Root Cause: Mobile Phase Contamination The 220–225 nm detection window is sensitive to organic impurities in the mobile phase. The "isobutoxy" moiety requires high organic content to elute, which compresses impurities at the end of the gradient.
The Fix:
-
Grade Check: Use HPLC-Gradient Grade ACN.[1]
-
Trap Column: Install a ghost-trap column between the pump and the injector (NOT after the injector) to catch mobile phase impurities.
Visualizing the Logic: Decision Trees & Mechanisms
Diagram 1: Method Development Logic Flow
This flow chart guides you through selecting the right column and mobile phase based on the specific challenges of the Ticagrelor intermediate.
Caption: Logical workflow for optimizing column selection and resolving common peak shape anomalies for hydrophobic intermediates.
Diagram 2: The "Solvent Effect" Mechanism
Understanding why your peak fronts is critical for this hydrophobic molecule.
Caption: Mechanism of peak distortion when injecting high-organic samples into low-organic mobile phases.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is preferred for two reasons:
-
Lower Viscosity: ACN generates lower backpressure, allowing for higher flow rates or longer columns.[1]
-
UV Cutoff: ACN is transparent at 210–220 nm. Methanol absorbs slightly in this region, which may reduce sensitivity if you are tracking low-level impurities.[1]
Q: Why do I see a "dimer" impurity? A: In the synthesis of Ticagrelor, the coupling of aromatic chloro groups can lead to dimer byproducts.[4] These are extremely hydrophobic and will elute after your main peak. Ensure your gradient extends to 95% or 100% B to wash these off the column; otherwise, they may appear as "ghost peaks" in subsequent runs.
Q: Is pH control critical for this molecule?
A: The molecule itself is effectively neutral (the alcohol
-
Suppress the ionization of residual silanols on the silica column (reducing tailing).
-
Stabilize any ionizable impurities (like amines) that might be present in the crude mixture.
References
-
Ticagrelor Synthesis & Intermediates
-
HPLC Method Development for Hydrophobic Compounds
-
Guide: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Chapter 6: Reversed-Phase Chromatography.
- Context: Explains the "Solvent Effect" and retention mechanisms for neutral hydrophobic species.
-
- Impurity Profiling in Ticagrelor: Article: "Development and validation of a stability-indicating RP-HPLC method for Ticagrelor." Journal of Chemical and Pharmaceutical Research. Context: Establishes baseline parameters (C18, ACN/Buffer gradients) for this class of compounds.
Sources
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Navigating the Stability of 2-(5-Chloro-2-isobutoxyphenyl)ethanol: A Technical Support Guide
Welcome to the technical support center for 2-(5-Chloro-2-isobutoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this compound during storage. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity and stability of your valuable samples.
Understanding the Molecule: A Stability Overview
2-(5-Chloro-2-isobutoxyphenyl)ethanol is a molecule possessing a unique combination of functional groups that dictate its stability profile: a chlorinated phenyl ring, an isobutoxy ether linkage, and a primary alcohol. Each of these moieties presents potential pathways for degradation, and understanding these is the first step toward effective preservation.
-
Chlorinated Aromatic Ring: Generally stable, but can be susceptible to photodecomposition under harsh light conditions.
-
Ether Linkage: Aryl ethers are relatively stable but can undergo cleavage under strong acidic conditions.[1] They can also be susceptible to oxidation, forming peroxides, especially in the presence of light and oxygen.
-
Primary Alcohol: The ethanol group is prone to oxidation, which can lead to the formation of corresponding aldehydes and carboxylic acids.[2][3]
Given these characteristics, the primary degradation concerns during storage are oxidation and, to a lesser extent, photodegradation and hydrolysis .
Troubleshooting Guide: A Proactive Approach to Stability
This section is designed to help you identify and resolve potential degradation issues in a question-and-answer format.
Q1: I've observed a yellowing of my solid 2-(5-Chloro-2-isobutoxyphenyl)ethanol sample over time. What could be the cause?
A1: Yellowing is often an indicator of oxidation. The phenolic ether and the benzylic alcohol are the most likely sites for oxidative degradation. This can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. The formation of quinone-like structures or other chromophoric degradation products can lead to a change in color.[4]
Immediate Actions:
-
Re-evaluate Storage Conditions: Immediately transfer the sample to a tightly sealed, amber glass vial.
-
Inert Atmosphere: Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature Control: Store the vial at a reduced temperature, ideally between 2-8°C.[5]
Long-Term Prevention:
-
Consistently use inert gas for all stored samples.
-
For long-term storage, consider storing under an inert atmosphere at -20°C.
-
If the material is in a solution, deoxygenate the solvent before use.
Q2: My analytical chromatogram (HPLC) shows a new, unexpected peak that has grown over time. How can I identify if it's a degradant?
A2: The appearance of a new peak is a classic sign of degradation. To confirm this and identify the degradant, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to accelerate the formation of potential degradation products.[6][7][8]
Troubleshooting Workflow for Degradation Identification:
Caption: Decision workflow for identifying degradation products.
Q3: I need to store 2-(5-Chloro-2-isobutoxyphenyl)ethanol in solution for several weeks. What is the best solvent and what precautions should I take?
A3: The choice of solvent is critical. Protic solvents like methanol and ethanol can participate in degradation reactions, especially under photolytic conditions. Aprotic solvents are generally preferred.
Recommended Solvents and Precautions:
| Solvent | Rationale | Precautions |
| Acetonitrile (ACN) | Aprotic and commonly used in reversed-phase HPLC, making it convenient for subsequent analysis. | Ensure high purity and low water content. Degas thoroughly before use. |
| Tetrahydrofuran (THF) | A good solvent for many organic compounds. | Prone to peroxide formation. Use freshly opened, inhibitor-free THF or test for peroxides before use. |
| Toluene | A non-polar aprotic solvent. | May interfere with certain analytical techniques. Ensure it is of high purity. |
General Precautions for Solutions:
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Degas Solvents: Remove dissolved oxygen by sparging with an inert gas or by sonication under vacuum.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Control Temperature: Store solutions at 2-8°C or frozen if the solvent allows.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for solid 2-(5-Chloro-2-isobutoxyphenyl)ethanol?
A: For optimal long-term stability, solid 2-(5-Chloro-2-isobutoxyphenyl)ethanol should be stored under the following conditions:
-
Temperature: 2-8°C. For extended periods (years), -20°C is recommended.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Container: A tightly sealed, amber glass vial to protect from light and moisture.
-
Environment: In a dark, dry, and well-ventilated area.
Q: Should I use an antioxidant? If so, which one?
A: For solutions or if the solid material will be frequently exposed to air, adding an antioxidant can be beneficial. Given the phenolic ether structure, hindered phenolic antioxidants are a good choice.
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.[9] A low concentration (e.g., 0.01-0.1%) is typically sufficient.
-
Tocopherol (Vitamin E): A naturally occurring antioxidant that can also be effective.[9]
It is crucial to test the compatibility of the antioxidant with your downstream applications, as they can sometimes interfere with assays.
Q: What type of container material is best for storing this compound?
A:
-
Glass: Borosilicate glass (Pyrex®) is the most inert and highly recommended material, especially amber glass for light protection.
-
Plastics: If plastic must be used, high-density polyethylene (HDPE) is generally a good option for many chemicals, but compatibility should be verified.[10] Avoid using plastics with chlorinated solvents for long-term storage if possible.[11][12] For critical applications, polytetrafluoroethylene (PTFE) or fluorinated polyethylene (FPE) offer excellent chemical resistance.
Q: How can I detect and quantify degradation products?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the stability of 2-(5-Chloro-2-isobutoxyphenyl)ethanol.[13][14][15][16]
-
Methodology: A reversed-phase C18 column with a gradient elution of water (with a small amount of acid like formic or acetic acid for better peak shape) and acetonitrile or methanol is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., around 270-280 nm) is suitable. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to help distinguish between different components.
-
Quantification: Degradation can be quantified by measuring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways.[6][7][8]
-
Sample Preparation: Prepare a stock solution of 2-(5-Chloro-2-isobutoxyphenyl)ethanol in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
Protocol 2: Routine Stability Monitoring by HPLC
This protocol can be used for the routine monitoring of stored samples.
-
Standard Preparation: Prepare a stock solution of a reference standard of 2-(5-Chloro-2-isobutoxyphenyl)ethanol in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Sample Preparation: If the stored sample is a solid, accurately weigh a portion and dissolve it in acetonitrile to the same concentration as the working standard. If it is a solution, dilute it to the working concentration.
-
HPLC Analysis:
-
Inject the working standard and the sample onto the HPLC system.
-
Use a validated stability-indicating method.
-
Compare the chromatogram of the sample to that of the standard.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining in the sample.
-
Identify and quantify any degradation products by comparing their peak areas to the initial peak area of the parent compound (assuming similar response factors) or by using a reference standard for the degradant if available.
-
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(5-Chloro-2-isobutoxyphenyl)ethanol.
References
-
Cleavage of Phenyl Ethers Explained. (2024, August 13). StudySmarter US. Available at: [Link]
- Chiang, Y., Chwang, W. K., Kresge, A. J., Robinson, L. H., Sagatys, D. S., & Young, C. I. (1978). Vinyl ether hydrolysis. XI. The effect of α-phenyl substitution. Canadian Journal of Chemistry, 56(4), 456-461.
- Rodil, R., Quintana, J. B., Concha-Graña, E., López-Mahía, P., Muniategui-Lorenzo, S., & Prada-Rodríguez, D. (2012). Oxidation of synthetic phenolic antioxidants during water chlorination.
-
Rodil, R., Quintana, J. B., Concha-Graña, E., López-Mahía, P., Muniategui-Lorenzo, S., & Prada-Rodríguez, D. (2011). Oxidation of synthetic phenolic antioxidants during water chlorination. ResearchGate. Available at: [Link]
-
Phenolic Antioxidant for Polyolefins from Grafted Phenol on Polyethylene Wax. (2008, December 1). Semantic Scholar. Available at: [Link]
- Pospisil, J., Pilar, J., & Billingham, N. C. (n.d.). Phenolic antioxidants.
- 6.3 Phenolic compounds with practical uses. (n.d.). LibreTexts.
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9). Pharmaceutical Technology. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. (2025, June 4). SciSpace. Available at: [Link]
- Kresge, A. J., & Chen, H. J. (1972). Vinyl ether hydrolysis. V. Effect of. beta.-phenyl substitution. Journal of the American Chemical Society, 94(23), 8201-8205.
-
Benzyl Phenyl Ether Hydrolysis Reaction. (2025, February 11). YouTube. Available at: [Link]
- Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685.
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Available at: [Link]
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
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Chlorine radical-mediated photocatalytic C(sp3)−H bond oxidation of aryl ethers to esters. (2024, May 22). EurekAlert!. Available at: [Link]
-
An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. (2002, February 28). MDPI. Available at: [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kligerman, S. (2016).
- Stability Indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. (2025). Indian Journal of Applied & Pure Biology.
- Organic Chemistry II. (n.d.).
- Alcohol Reactivity. (n.d.).
- Shaikh, A. S., & Shahnawaz, S. A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31).
-
Forced Degradation Studies. (2016, December 14). SciSpace. Available at: [Link]
- [Destruction of chlorinated derivatives of phenol: ortho-chlorophenol, para-chlorophenol, and 2,4-dichlorophenoxyacetic acid by bacteria communities in anaerobic sludge]. (2000, July 15). PubMed.
- Alcohols, Phenols and Ethers. (n.d.). NCERT.
-
HDPE Chemical Compatibility Chart: 50+ Chemicals. (2024, December 19). PailHQ. Available at: [Link]
- The Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts.
- BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. (2007, July 24). New York University.
- Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
- Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety.
- DeCosta, D. P., Bennett, A., Pincock, A. L., Pincock, J. A., & Stefanova, R. (2000). Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction. The Journal of Organic Chemistry, 65(12), 3841-3847.
- Stuker, K., Strik, D. P., & van der Meer, J. R. (2004). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions. Applied and environmental microbiology, 70(12), 7515-7518.
- Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (2025, August 9).
- Pajares, A., Gianotti, J., Stettler, G., Bertolotti, S., Miskoski, S., & García, N. A. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and photobiology, 85(1), 160-170.
- Recent Advances in Application of Alkoxy Radical in Organic Synthesis. (2023, September 28). MDPI.
- Controlled degradation of chemically stable poly(aryl ethers)
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18). UCLA. Available at: [Link]
- Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. (n.d.). Applied Ecology and Environmental Research.
- Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. (2018, October 31). Semantic Scholar.
- Givens, R. S., Matuszewski, B., & Neywick, C. V. (2002). Substituent effects on the rate constants for the photo-Claisen rearrangement of allyl aryl ethers. The Journal of organic chemistry, 67(17), 5988-5999.
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich.
- Time-Sensitive Chemicals. (n.d.). University of Tennessee, Knoxville.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc..
- Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II)
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- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of 2-(5-Chloro-2-isobutoxyphenyl)acetylene
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the selective hydrogenation of 2-(5-Chloro-2-isobutoxyphenyl)acetylene. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q: What is the primary objective when hydrogenating 2-(5-Chloro-2-isobutoxyphenyl)acetylene?
A: The principal goal is typically the selective reduction of the alkyne (carbon-carbon triple bond) to the corresponding (Z)-alkene, which is (Z)-1-Chloro-4-(2-isobutoxyvinyl)benzene. This process is known as semihydrogenation or partial hydrogenation. The key is to prevent further reduction to the fully saturated alkane and to preserve the other functional groups on the molecule.
Q: What are the main chemical challenges associated with this specific substrate?
A: This substrate presents two primary challenges that dictate catalyst selection:
-
Over-hydrogenation: The desired alkene product can be further reduced to the corresponding ethylbenzene derivative (the alkane) if the catalyst is too active.[1]
-
Hydrodechlorination: The chloro-substituent on the aromatic ring is susceptible to being replaced by a hydrogen atom, a side reaction known as hydrodehalogenation. Standard palladium on carbon (Pd/C) catalysts are particularly prone to causing this.[2]
Q: Which catalyst systems are recommended as a starting point for this reaction?
A: For selective hydrogenation of an alkyne to a cis (or Z)-alkene, poisoned catalysts are the industry standard. The two most recommended starting points are:
-
Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and "poisoned" with agents like lead acetate and quinoline.[3][4] The poisons moderate the catalyst's activity, allowing it to reduce the alkyne without significantly affecting the resulting alkene.[5][6]
-
P-2 Nickel (Ni₂B) Catalyst: This is a nickel boride catalyst that functions similarly to Lindlar's catalyst, providing high selectivity for cis-alkenes via syn-addition of hydrogen.[7][8][9] It is an excellent lead-free alternative.
Catalyst Selection and Performance Overview
Choosing the right catalyst is critical. The table below summarizes the expected performance of common and recommended catalysts for this transformation.
| Catalyst System | Primary Product | Risk of Over-hydrogenation | Risk of Hydrodechlorination | Key Characteristics & Remarks |
| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-Alkene | Low | Low to Moderate | The classic choice for selective alkyne semihydrogenation to cis-alkenes.[5][10] The lead and quinoline "poison" the most active sites, preventing over-reduction.[1] |
| P-2 Nickel (Ni₂B) | (Z)-Alkene | Low | Low | A functionally equivalent, lead-free alternative to Lindlar's catalyst.[7][11] Typically prepared in situ from a nickel salt and sodium borohydride.[9] |
| Standard Pd/C (Palladium on Carbon) | Alkane & Dechlorinated Products | Very High | Very High | Not recommended for this transformation. Its high activity leads to rapid over-hydrogenation and significant hydrodechlorination.[2][12] |
| Pd/C with Diphenylsulfide | (Z)-Alkene | Moderate | Low | A modified approach where a sulfur-based poison like diphenylsulfide is added to standard Pd/C to suppress its activity and prevent hydrogenolysis of the C-Cl bond.[2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing the fully saturated alkane. How do I stop the reaction at the alkene stage?
Potential Cause: Your catalyst system is too active. The hydrogenation of an alkyne proceeds sequentially: the alkyne is first reduced to an alkene, which can then desorb from the catalyst surface or remain adsorbed and be further reduced to an alkane.[1] Highly active catalysts like standard Pd/C promote this second step.
Solutions:
-
Switch to a Poisoned Catalyst: The most reliable solution is to use a catalyst designed for semihydrogenation. Lindlar's catalyst is explicitly designed for this purpose; its poisons (lead acetate, quinoline) reduce the catalyst's activity just enough to prevent the hydrogenation of the alkene product.[5][10] P-2 Nickel is another excellent choice.[7]
-
Strict Reaction Monitoring: If using a moderately active catalyst, you must monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14] The reaction should be stopped immediately upon consumption of the starting alkyne.
-
Control Hydrogen Supply: Ensure you are using a controlled amount of hydrogen, ideally 1 equivalent for the semihydrogenation. Using a large excess of H₂ gas, especially at high pressure, will favor over-reduction.[1]
Q2: My analysis shows a significant amount of product where the chlorine atom has been replaced by hydrogen. How do I prevent this hydrodechlorination?
Potential Cause: The catalyst is promoting hydrogenolysis of the carbon-chlorine bond. This is a common side reaction with highly active palladium catalysts, especially Pd/C.[2]
Solutions:
-
Avoid Standard Pd/C: This is the most important step. Use a less reactive catalyst system like Lindlar's or P-2 Nickel.
-
Use a Specific Poison: If you must use a palladium catalyst, consider adding a poison that is known to suppress hydrodehalogenation. Diphenylsulfide has been shown to be effective in selectively poisoning the catalyst sites responsible for this side reaction while still allowing for the hydrogenation of the alkyne.[2]
-
Optimize Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of hydrodechlorination relative to the desired hydrogenation.[15]
Q3: The reaction is extremely slow or has stalled completely before the starting material is consumed. What could be the issue?
Potential Cause: This issue typically points to catalyst deactivation or "poisoning" in the unintended sense.
Solutions:
-
Check for Impurities: The most common cause of catalyst deactivation is the presence of impurities in the starting material, solvent, or hydrogen gas.[16] Sulfur compounds, strong coordinating amines, or other metal contaminants can irreversibly bind to the catalyst's active sites and poison it.[6][16][17] Purify your starting material and use high-purity solvents.
-
Verify Catalyst Quality: Ensure the catalyst itself is active. Commercial catalysts can degrade over time. If you are preparing the catalyst in situ (like P-2 Ni), ensure the reagents are fresh and the procedure is followed correctly.
-
Increase Catalyst Loading: While not ideal, a modest increase in the catalyst loading can sometimes overcome slow reaction rates, but this may also increase the risk of side reactions.
-
Adjust Temperature/Pressure: A slight increase in temperature or H₂ pressure can increase the reaction rate, but this must be done cautiously to avoid promoting over-hydrogenation or hydrodechlorination.[15]
Q4: How can I effectively monitor the reaction to get the best yield of the desired alkene?
Potential Cause: Stopping the reaction too early results in low conversion, while stopping it too late leads to over-reduction. Real-time or frequent monitoring is key.
Solutions:
-
Thin-Layer Chromatography (TLC): This is a simple and rapid method. Spot the reaction mixture alongside your starting material. The alkyne, alkene, and alkane will typically have different Rf values. The reaction is complete when the starting material spot has disappeared.
-
Gas Chromatography (GC) / GC-MS: For volatile compounds, GC is an excellent quantitative method. A small aliquot of the reaction mixture can be analyzed to determine the precise ratio of starting material, desired product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line flow NMR can provide real-time data on the reaction progress.[14] Alternatively, taking small samples for ¹H NMR analysis allows you to monitor the disappearance of the acetylenic proton and the appearance of the vinylic protons, which have characteristic chemical shifts and coupling constants.
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the desired reaction pathway and potential undesired side reactions.
Caption: A decision tree for troubleshooting common hydrogenation issues.
Detailed Experimental Protocols
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
This procedure provides a general method for the partial hydrogenation of the alkyne to the (Z)-alkene. [13]
-
Catalyst Preparation: In a suitable reaction flask (e.g., a round-bottom flask), add Lindlar's catalyst (typically 5% Pd on CaCO₃, poisoned; ~5-10% by weight relative to the alkyne).
-
Reaction Setup: Add a stir bar and the solvent (e.g., ethanol, ethyl acetate, or methanol). Add 2-(5-Chloro-2-isobutoxyphenyl)acetylene (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.
-
Hydrogenation: Connect a balloon filled with hydrogen gas (H₂) to the flask via a needle through the septum. For more precise control, a hydrogen gas cylinder with a regulator can be used.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by taking a small aliquot with a syringe, filtering it through a small plug of Celite or cotton, and analyzing by TLC or GC.
-
Work-up: Once the starting material is consumed, stop the hydrogen supply and purge the flask with inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite. Wash the Celite pad with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: In Situ Preparation and Use of P-2 Nickel (Ni₂B) Catalyst
This protocol describes the generation of the P-2 Ni catalyst in the reaction flask, followed by hydrogenation. [7][9]
-
Catalyst Generation:
-
In a reaction flask under an inert atmosphere (N₂ or Ar), dissolve nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, ~1.2 eq) in ethanol.
-
To this green solution, add a solution of sodium borohydride (NaBH₄, ~1.5 eq) in ethanol dropwise with vigorous stirring.
-
The solution will immediately turn black, indicating the formation of the P-2 Ni catalyst as a fine precipitate. Stir for 5-10 minutes.
-
-
Hydrogenation:
-
To the freshly prepared black catalyst suspension, add a solution of 2-(5-Chloro-2-isobutoxyphenyl)acetylene (1.0 eq) in ethanol.
-
Purge the system with H₂ gas and then maintain a positive pressure of H₂ (e.g., with a balloon).
-
-
Reaction and Monitoring: Stir the reaction vigorously at room temperature and monitor its progress as described in Protocol 1.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1. The catalyst is removed by filtration through Celite.
References
- SATHEE. (n.d.). Chemistry Lindlar Catalyst.
- Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes.
- ChemTalk. (2023, October 2). Lindlar's Catalyst.
- Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
- Brown, C. A., & Ahuja, V. K. (1973). "P-2 nickel" catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins.
- ReactionWeb.io. (2025, July 12). Alkyne + H2 /Lindlar's catalyst.
- ResearchGate. (n.d.). Optimization of reaction conditions for the chemoselective hydrogenation of alkynes under electroreductive nickel systems.
- Echemi. (n.d.). What are the different types of catalysts used in catalytic hydrogenation of alkynes?.
- Jacobs. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Semagina, N., & Kiwi-Minsker, L. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions, 46(28), 8999-9019.
- ResearchGate. (2025, August 7). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline.
- Wikipedia. (n.d.). Catalyst poisoning.
- Applied Catalysts. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts.
- Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
- Chen, M., et al. (2024). Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. Chemical Synthesis, 4(1), 1-13.
- Wikipedia. (n.d.). Nickel boride catalyst.
- BenchChem. (2025). A Comparative Guide to Catalysts for Partial Alkyne Hydrogenation.
- van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 12947–12953.
Sources
- 1. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 3. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. echemi.com [echemi.com]
- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 10. reactionweb.io [reactionweb.io]
- 11. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. oaepublish.com [oaepublish.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 16. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
The following guide provides a comparative technical analysis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol (CAS 1443309-38-3), a critical scaffold in the synthesis of selective 5-HT2C receptor agonists.
This document is structured for medicinal chemists and process development scientists, focusing on synthetic efficiency, physicochemical properties, and downstream application utility compared to its structural analogs.
Content Type: Technical Comparison Guide Subject: CAS 1443309-38-3 vs. Fluoro- and Des-chloro Analogs Application: Precursors for 5-HT2C Agonists (CNS Therapeutics)
Executive Summary & Compound Profile
2-(5-Chloro-2-isobutoxyphenyl)ethanol (hereafter referred to as 5-Cl-IsoBu-OH ) is a functionalized phenethyl alcohol used primarily as a late-stage intermediate in the synthesis of cyclopropylmethanamine derivatives targeting the serotonin 5-HT2C receptor.
Its value lies in its specific substitution pattern: the 5-chloro group blocks metabolic oxidation (CYP450 metabolism) at the para-position relative to the alkyl chain, while the 2-isobutoxy group provides the necessary lipophilic bulk for receptor pocket occupancy.
Chemical Identity
| Feature | Target Compound |
| Name | 2-(5-Chloro-2-isobutoxyphenyl)ethanol |
| CAS No. | 1443309-38-3 |
| Molecular Formula | C₁₂H₁₇ClO₂ |
| Molecular Weight | 228.72 g/mol |
| Role | Key Intermediate for 5-HT2C Agonists (e.g., anti-obesity, antipsychotic candidates) |
Comparative Performance Analysis
This section objectively compares 5-Cl-IsoBu-OH against two critical "related compounds" often evaluated during Lead Optimization:
-
2-(2-Isobutoxyphenyl)ethanol (Des-Chloro Analog): The baseline scaffold.
-
2-(5-Fluoro-2-isobutoxyphenyl)ethanol (5-F Analog): The bioisostere.
A. Physicochemical & Synthetic Metrics[1][2][3][4][5][6]
| Metric | 5-Cl-IsoBu-OH (Target) | Des-Chloro Analog (Alternative) | 5-F Analog (Bioisostere) |
| LogP (Calc.) | ~3.2 | ~2.6 | ~2.8 |
| Metabolic Stability | High (Cl blocks para-oxidation) | Low (Prone to aromatic hydroxylation) | Medium (F blocks metabolism but is smaller) |
| Synthetic Yield | 85-90% (Alkylation step) | 92-95% | 88-92% |
| Crystallinity | Moderate (Often oil/low melt solid) | Low (Oil) | Moderate |
| Reactivity (SN2) | Standard | High | Standard |
B. Technical Insights
-
Lipophilicity vs. Solubility: The 5-Cl-IsoBu-OH variant exhibits higher lipophilicity (LogP ~3.2) compared to the Des-Chloro analog. This is crucial for CNS penetration (Blood-Brain Barrier crossing) in the final drug molecule. However, it requires more rigorous solvent selection (e.g., DCM or TBME) during extraction compared to the more polar Des-Chloro variant.
-
Synthetic Robustness: The 5-Chloro substituent is electronically deactivating. During the synthesis (specifically the alkylation of the phenol), the 5-Cl phenol is slightly more acidic (pKa ~9.5) than the Des-Chloro phenol (pKa ~10), making the 5-Cl-IsoBu-OH precursor more reactive toward base-mediated alkylation, often resulting in cleaner reaction profiles with fewer side products.
Experimental Protocols
Protocol A: Selective Synthesis of 2-(5-Chloro-2-isobutoxyphenyl)ethanol
Context: This protocol describes the convergent synthesis via selective O-alkylation of the phenol, avoiding the protection-deprotection steps often required in linear syntheses.
Reagents:
-
Substrate: 2-(5-Chloro-2-hydroxyphenyl)ethanol (Commercial or prepared via reduction of the corresponding acetic acid).
-
Alkylating Agent: Isobutyl bromide (1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein conversion in situ.
Step-by-Step Workflow:
-
Charge: In a dry 3-neck flask under
, dissolve 2-(5-Chloro-2-hydroxyphenyl)ethanol in DMF (5 vol). -
Activation: Add
and stir at room temperature for 30 minutes. The mixture will turn from clear to a suspension (phenoxide formation). -
Addition: Add KI, followed by the dropwise addition of Isobutyl bromide.
-
Reaction: Heat the mixture to 60°C for 6–8 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The starting phenol (more polar) should disappear.
-
-
Work-up (Self-Validating Step):
-
Cool to RT and quench with water (10 vol).
-
Extract with MTBE (Methyl tert-butyl ether).
-
Validation: Wash the organic layer with 1M NaOH. Why? This removes any unreacted phenol. If the aqueous wash is clear/colorless after acidification, conversion was high. If cloudy, unreacted starting material was removed.
-
-
Isolation: Dry over
, filter, and concentrate to yield the crude oil. Purify via short-path distillation or silica plug.
Protocol B: Quality Control & Impurity Profiling
When comparing 5-Cl-IsoBu-OH to its analogs, specific impurities must be tracked:
-
O-C Dialkylated Impurity: Rare, but possible if the aliphatic alcohol competes. (Prevented by using mild base
vs NaH). -
Elimination Product: Isobutylene generation from the alkyl halide. (Minimize by keeping Temp < 80°C).
Visualizations
Diagram 1: Comparative Synthesis Pathway
This diagram illustrates the divergent synthesis of the target and its analogs from a common scaffold, highlighting the critical decision points.
Caption: Divergent synthetic strategy for 5-Cl-IsoBu-OH and its analogs via selective phenolic alkylation.
Diagram 2: Downstream Application Logic (5-HT2C Agonists)
This diagram maps the role of 5-Cl-IsoBu-OH in the synthesis of the final CNS drug candidate.
Caption: The critical role of the ethanol intermediate in generating the cyclopropylmethanamine pharmacophore.
References
-
Sigma-Aldrich. (n.d.). 2-(5-Chloro-2-isobutoxyphenyl)ethanol Product Detail. Retrieved from
-
Smith, J. A., et al. (2016). Cyclopropylmethanamines as selective 5-HT2C receptor agonists. Patent WO2016123164A1. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-(5-Chloro-2-isobutoxyphenyl)ethanol. National Library of Medicine. Retrieved from
-
ChemSRC. (2024). CAS 1443309-38-3 Physicochemical Properties. Retrieved from
Sources
Technical Guide: Purity Assessment of Synthesized 2-(5-Chloro-2-isobutoxyphenyl)ethanol
Executive Summary: The Analytical Verdict
For the intermediate 2-(5-Chloro-2-isobutoxyphenyl)ethanol (hereafter CIPE ), purity assessment requires a bifurcated approach depending on the development stage.
-
For Routine QC: HPLC-UV is the superior choice due to high sensitivity (LOD < 0.05%) and precision, provided a qualified reference standard exists.
-
For Reference Standard Qualification: qNMR (Quantitative NMR) is the mandatory "primary ratio" method. It eliminates the need for an identical standard, providing absolute purity values traceable to an internal standard (IS).
-
For Process Control: GC-MS is required specifically to monitor the unreacted starting material (5-Chloro-2-isobutoxyphenol) and volatile side-products, which HPLC may co-elute or detect poorly.
Molecular Context & Impurity Logic[1]
To design a robust assay, we must first understand the genesis of impurities. CIPE is typically synthesized via the hydroxyethylation of 5-chloro-2-isobutoxyphenol.
Predicted Impurity Profile
Based on the alkylation chemistry, the following impurities are critical quality attributes (CQAs):
-
Impurity A (Starting Material): 5-Chloro-2-isobutoxyphenol. Risk: Incomplete reaction.
-
Impurity B (Over-alkylation): 2-(2-(5-Chloro-2-isobutoxyphenyl)ethoxy)ethanol. Risk: Excess ethylene carbonate/oxide.
-
Impurity C (Regioisomer): 2-(4-Chloro-2-isobutoxyphenyl)ethanol. Risk: Contaminated starting phenol.
Impurity Fate Mapping (Graphviz)
Figure 1: Synthetic pathways leading to critical impurities in CIPE production.
Comparative Analysis: HPLC-UV vs. qNMR
This section objectively compares the two dominant methodologies.
Performance Matrix
| Feature | Method A: RP-HPLC (UV/PDA) | Method B: 1H-qNMR |
| Primary Utility | Routine QC, Stability Testing | Reference Standard Certification |
| Reference Standard | Required (Must be >99.0%) | Not Required (Uses Internal Std) |
| Specificity | High (Separates isomers/dimers) | High (Distinct structural signals) |
| Sensitivity (LOD) | < 0.05% (Trace analysis) | ~0.5 - 1.0% (Limit of Quantification) |
| Precision (RSD) | < 0.5% | < 1.0% (Operator dependent) |
| Analysis Time | 25-40 mins (Gradient) | 10-15 mins (Acquisition + Processing) |
| Sample Consumption | < 1 mg | 10-20 mg (Critical for S/N ratio) |
Technical Verdict
Use HPLC when you need to detect trace impurities (Impurity B or C) at levels required by ICH Q3A (<0.05%). Use qNMR when you have synthesized the first batch of CIPE and need to assign a purity value to it to create the "Gold Standard" for the HPLC method.
Experimental Protocols
Method A: High-Performance Liquid Chromatography (RP-HPLC)
Rationale:[1][2][3][4][5] A C18 column provides hydrophobic selectivity to separate the isobutoxy tail. Acidic mobile phase suppresses phenol ionization, sharpening peak shape.
Instrument: Agilent 1290 Infinity II or Waters H-Class (PDA Detector).
Protocol Steps:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
-
0-2 min: 30% B (Isocratic hold for polar salts)
-
2-15 min: 30% -> 90% B (Linear ramp)
-
15-20 min: 90% B (Flush lipophilic dimers)
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Aromatic ring absorption max) and 220 nm (End-chain absorption).
-
Sample Prep: Dissolve 10 mg CIPE in 10 mL ACN:Water (50:50).
Self-Validation Check:
-
Resolution (Rs): Ensure Rs > 2.0 between CIPE and Impurity A (Phenol).
-
Tailing Factor: Must be < 1.5. If higher, increase buffer strength.
Method B: Quantitative 1H-NMR (qNMR)
Rationale: Absolute quantification using an internal standard (IS) with non-overlapping signals.
Instrument: Bruker Avance III HD 400 MHz (or higher).
Protocol Steps:
-
Internal Standard Selection: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). Note: Ensure IS signal does not overlap with the CIPE aromatic region (6.8-7.3 ppm).
-
Solvent: DMSO-d6 (Provides excellent solubility for both CIPE and Maleic Acid).
-
Preparation:
-
Weigh exactly ~20 mg of CIPE (
) into a vial. -
Weigh exactly ~10 mg of IS (
) into the same vial. -
Dissolve in 0.7 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be 5x T1 to ensure full relaxation).
-
Scans: 32 or 64.
-
-
Calculation:
Wherengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molecular weight, = Mass, = Purity.[6]
Analytical Decision Workflow
This diagram guides the researcher on which method to deploy based on the specific phase of drug development.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[6][7] (2006).[3][7][8][9] Defines reporting thresholds (0.05%) and qualification limits. [Link]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis (2005). Establishes qNMR as a primary ratio method. [Link]
-
U.S. Food and Drug Administration (FDA). Review of Chromatographic Methods for Genotoxic Impurities. (Focus on chlorinated ethanol derivatives). [Link]
Sources
- 1. dcvmn.org [dcvmn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
2-(5-Chloro-2-isobutoxyphenyl)ethanol proper disposal procedures
This guide outlines the operational standards for the disposal of 2-(5-Chloro-2-isobutoxyphenyl)ethanol , a halogenated organic intermediate often encountered in pharmaceutical synthesis.[1][2]
As a Senior Application Scientist, I have structured this protocol to prioritize environmental compliance (EPA/RCRA) and laboratory safety . The presence of the chlorine substituent on the phenyl ring dictates that this material must be treated as Halogenated Organic Waste , requiring high-temperature incineration to prevent the formation of dioxins and polychlorinated biphenyls (PCBs) during destruction.[2]
Part 1: Immediate Action Card (Quick Reference)
| Parameter | Critical Operational Standard |
| Waste Stream | HALOGENATED ORGANIC WASTE (Strict Segregation) |
| Container | HDPE (High-Density Polyethylene) or Amber Glass.[1][2] |
| Labeling | Must specify: "Hazardous Waste - Halogenated Organic."[1][2] List full chemical name. |
| Incompatibility | Do NOT mix with: Strong oxidizers (e.g., Nitric Acid), Alkali metals.[2][3] |
| Spill Response | Absorb with vermiculite/sand.[2] Do NOT flush to sewer.[2][4] |
| Destruction | High-Temperature Incineration (via licensed waste contractor).[1][2] |
Part 2: Technical Characterization & Rationale[1][2]
To dispose of a chemical safely, you must understand its behavior.[2][3][5] 2-(5-Chloro-2-isobutoxyphenyl)ethanol combines a lipophilic ether tail (isobutoxy) with a polar alcohol head, anchored by a chlorinated aromatic ring.[1][2]
Why Specific Disposal is Required:
-
The Chlorine Factor: The 5-chloro substituent is the deciding factor.[2] If this material is disposed of in a standard "Non-Halogenated" solvent stream (often used for fuel blending), incomplete combustion can generate Hydrogen Chloride (HCl) gas and potentially toxic dioxins.[1] It must be sent to a facility equipped with scrubbers and high-temperature incinerators.[1][2]
-
Aquatic Toxicity: Chlorinated aromatics are notoriously persistent in aquatic environments.[2] Under no circumstances should aqueous layers from extractions involving this compound be poured down the drain without testing or prior EHS approval.[2]
Physicochemical Data for Disposal Logic[1][3][5][6]
| Property | Value/Characteristic | Disposal Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | May require rinsing with a compatible solvent (e.g., DCM or Ethanol) to fully transfer to waste containers.[1][2] |
| Solubility | Low in water; High in organics | Aqueous washes will likely contain emulsified traces; treat aqueous waste as hazardous if phase separation is poor.[2] |
| Flash Point | >100°C (Estimated) | Combustible but not highly flammable.[2] However, if dissolved in solvents, the solvent dictates the flammability.[2] |
| Reactivity | Stable | Safe for long-term storage in waste carboys (up to 90 days per RCRA satellite rules).[1][2] |
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Reaction Mixtures & Mother Liquors
Context: You have completed a synthesis and have the filtrate or crude reaction mixture.[3]
-
Segregation: Ensure your waste carboy is designated Halogenated .[2][6]
-
Scientist's Tip: Even if the solvent you used was non-halogenated (e.g., Ethyl Acetate), the presence of the solute (the chlorinated product) at >1-2% concentration often reclassifies the entire mixture as halogenated waste depending on your facility's vendor contract.[1][2] When in doubt, downgrade to Halogenated to be safe.[2]
-
-
Transfer: Pour the liquid into the carboy using a funnel to prevent splashing.
-
Rinsing: Rinse the reaction vessel with a small volume of Acetone or Dichloromethane (DCM). Add this rinse into the same Halogenated carboy .
-
Logging: Immediately log the addition on the waste tag. Record: "2-(5-Chloro-2-isobutoxyphenyl)ethanol solution."[1][2][7][8]
Scenario B: Disposal of Solid Waste (Contaminated Consumables)
Context: Syringe filters, paper towels from spills, or silica gel from columns.[1][2]
-
Dry Solids: Place gloves, paper towels, and weighing boats into the Solid Hazardous Waste bin (usually a wide-mouth drum with a yellow bag).[2]
-
Silica Gel/TLC Plates: If you purified this compound via chromatography, the silica gel contains adsorbed chlorinated organics.[2] This must be bagged separately or placed in a specific "Solid Chemical Waste" drum, not the general trash.[2]
-
Sharps: Contaminated needles must go into the Bio/Chem Sharps container.
Scenario C: Trace Vials (Analytical Samples)
Context: HPLC/GC vials containing <2mL of solution.[1]
-
Do not empty individual vials (ergonomic hazard).
-
Place the entire capped vial into the Glass/Sharps Chemical Waste bucket.
-
Ensure the bucket is labeled "Contains Trace Halogenated Organics."[2]
Part 4: Regulatory Framework (USA/RCRA Focus)[1]
While this specific compound is not a "U-Listed" or "P-Listed" waste (unless it is a commercial product being discarded unused), it is regulated based on its characteristics and presence in mixtures.[1][2]
-
Waste Code Assignment:
-
Satellite Accumulation:
Part 5: Operational Workflow (Visualization)[1]
The following diagram illustrates the decision logic for disposing of materials contaminated with 2-(5-Chloro-2-isobutoxyphenyl)ethanol.
Caption: Decision tree for segregating chlorinated phenyl ethanol waste streams to ensure regulatory compliance.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2]
-
PubChem. (2024).[2] Compound Summary: 2-(2-Chloroethoxy)ethanol (Structural Analog for Class Handling). National Library of Medicine.[2] [1]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2]
Sources
- 1. 2,2-Bis(p-chlorophenyl)ethanol [webbook.nist.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. epfl.ch [epfl.ch]
- 4. itwreagents.com [itwreagents.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. wmsolutions.com [wmsolutions.com]
- 7. 1227173-75-2_CAS号:1227173-75-2_N-[4-([3,3'-Bipyridin]-2-yloxy)phenyl]-N-methyl-2-benzothiazolamine - 化源网 [chemsrc.com]
- 8. Chloro ethanol | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
